molecular formula C24H24N2O3S B14802160 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline

Cat. No.: B14802160
M. Wt: 420.5 g/mol
InChI Key: OABAZAKQGAGFDW-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline is an organic compound with a complex structure that includes a benzyloxy group, a benzylidene group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-(1-pyrrolidinylsulfonyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(benzyloxy)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyloxy)benzylidene)-4-fluoroaniline: Similar structure with a fluorine atom substitution.

    N-(4-(benzyloxy)benzylidene)-4-methylaniline: Similar structure with a methyl group substitution.

Uniqueness

N-[4-(benzyloxy)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)methanimine

InChI

InChI=1S/C24H24N2O3S/c27-30(28,26-16-4-5-17-26)24-14-10-22(11-15-24)25-18-20-8-12-23(13-9-20)29-19-21-6-2-1-3-7-21/h1-3,6-15,18H,4-5,16-17,19H2

InChI Key

OABAZAKQGAGFDW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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